

Technical Guide: TFR4OHT and Transferrin Receptor 1 (TfR1) Interactions

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Compound of Interest

Compound Name:	TFR4OHT
CAS No.:	113748-88-2
Cat. No.:	B611315

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Clarification of Nomenclature, Binding Kinetics, and Targeted Delivery Strategies

Part 1: The Acronym Paradox (Critical Disambiguation)

Before detailing binding protocols, we must address a critical nomenclature overlap that frequently causes confusion in the field between medicinal chemistry and targeted delivery.

"**TFR4OHT**" technically refers to a specific chemical entity: Trans-Fixed-Ring 4-Hydroxytamoxifen.^{[1][2]}

- Target: Estrogen Receptor (ER α / β) and Estrogen-Related Receptor gamma (ERR γ).^{[1][2][3]}
- Mechanism: It is a conformationally restricted analog of 4-hydroxytamoxifen (4-OHT) locked in the trans (anti-estrogenic) configuration.^{[1][2]}
- TfR1 Interaction: This small molecule has no intrinsic binding affinity for Transferrin Receptor 1 (TfR1).^{[1][2]}

However, in the context of drug delivery, "TfR-4OHT" refers to a conjugate:

- Target: Transferrin Receptor 1 (TfR1) on the Blood-Brain Barrier (BBB) or cancer cells.[\[1\]\[2\]](#)
- Mechanism: Using TfR1 as a "Trojan Horse" to transport 4-OHT into cells via receptor-mediated endocytosis.[\[1\]\[2\]](#)

This guide covers both interpretations, with a focus on the scientifically probable intent: The targeted delivery of 4-OHT via TfR1.[\[1\]\[2\]](#)

Part 2: TFR4OHT (The Small Molecule) – Profile & Affinity[\[1\]\[2\]](#)

If your research involves the specific chemical **TFR4OHT** (CAS: 113748-88-2), you are likely studying the structural biology of the Estrogen Receptor.[\[1\]\[2\]](#)

Molecular Rationale

Standard 4-hydroxytamoxifen (4-OHT) can isomerize between trans (anti-estrogenic) and cis (estrogenic) forms.[\[1\]\[2\]](#) **TFR4OHT** locks the phenyl rings in the trans orientation using a seven-membered ring, preventing isomerization and ensuring pure antagonist activity.[\[1\]\[2\]](#)

Binding Affinity Data

TFR4OHT acts as a high-affinity ligand for ERs.[\[1\]\[2\]\[3\]\[4\]](#)

Receptor Target	Ligand	Binding Affinity (/)	Reference Context
Estrogen Receptor (ER)	TFR4OHT	~1.0 nM	Comparable to Estradiol () and native 4-OHT.[1][2]
ERR (Orphan Receptor)	4-OHT (Native)	35 nM ()	High affinity inverse agonist activity.[1][2][3]
Transferrin Receptor 1 (TfR1)	TFR4OHT	No Binding	Small molecule does not interact with the large ectodomain of TfR1.[1][2]

Part 3: TfR1-Targeted 4-OHT (The Conjugate Strategy)

This section addresses the design of a TfR1-binding vehicle carrying a 4-OHT payload. This is a dominant strategy for treating Triple-Negative Breast Cancer (TNBC) or delivering Tamoxifen metabolites across the BBB.[1][2]

The Targeting Vector

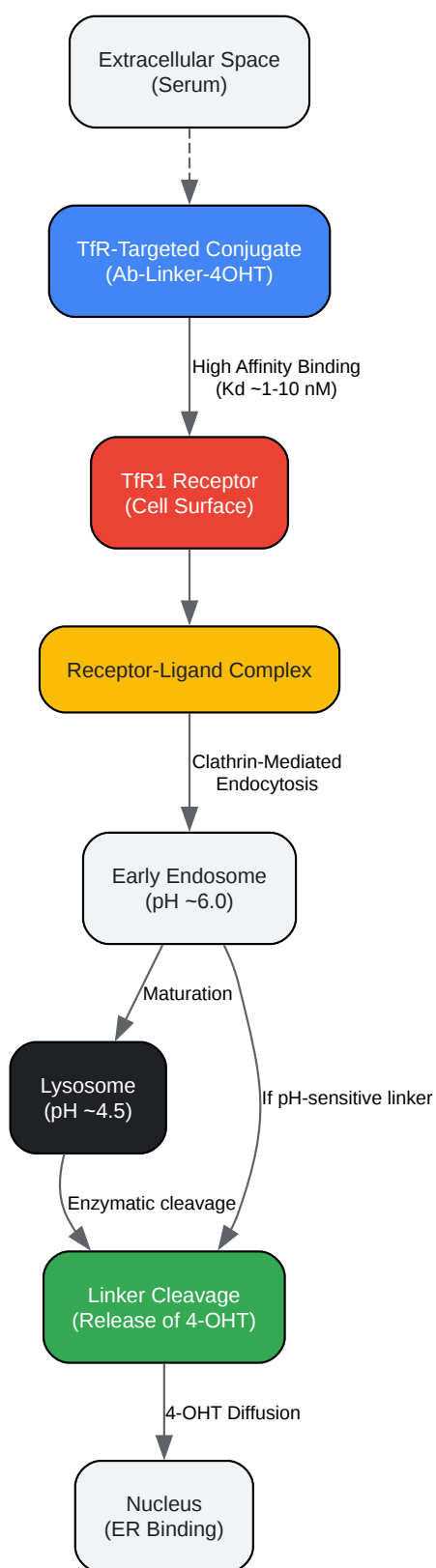
Since 4-OHT does not bind TfR1, it must be conjugated to a moiety that does.[1][2] The affinity of the system is determined by this vector.

- Holo-Transferrin (Tf): The natural ligand.[1][2]
 - Affinity: (pH dependent).[1][2]

- Pros: Natural pathway.[\[1\]](#)[\[2\]](#)
- Cons: Competition with high levels of endogenous serum transferrin.[\[1\]](#)[\[2\]](#)
- Monoclonal Antibodies (e.g., OX26, 8D3, anti-hTfR):
 - Affinity: Tunable ([\[1\]](#)[\[2\]](#))
 - Insight: High-affinity binders often get trapped in the lysosome.[\[1\]](#)[\[2\]](#) Lower affinity variants (or pH-sensitive binders) facilitate better transcytosis or cytosolic release.[\[1\]](#)[\[2\]](#)

Mechanism of Action (Pathway Visualization)

The following diagram illustrates the "Trojan Horse" mechanism where the TfR1 ligand pulls the 4-OHT payload into the cell.



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Figure 1: Cellular uptake pathway for TfR1-targeted 4-hydroxytamoxifen conjugates.^{[1][2]}

Successful delivery requires endosomal escape or linker cleavage.^{[1][2]}

Part 4: Experimental Protocols (Self-Validating Systems)

To determine the binding affinity of your TfR1-targeting moiety (or the full conjugate), Surface Plasmon Resonance (SPR) is the gold standard.^{[1][2]}

Protocol A: SPR Binding Kinetics (Biacore/Octet)

Objective: Determine

,

, and

of the TfR-binding antibody or peptide.^{[1][2]}

1. Surface Preparation (Sensor Chip CM5):

- Ligand (Target): Recombinant Human TfR1 (extracellular domain).^{[1][2]}
- Immobilization: Amine coupling (EDC/NHS).^{[1][2]} Aim for a low density (~100-200 RU) to prevent mass transport limitation and avidity artifacts.^{[1][2]}
- Reference Channel: Activate and block with ethanolamine (no TfR1) to subtract non-specific binding.^{[1][2]}

2. Analyte Injection (The Conjugate):

- Prepare a 2-fold dilution series of the TfR-4OHT conjugate (e.g., 0.1 nM to 100 nM) in HBS-EP+ buffer.^{[1][2]}
- Flow Rate: High flow (30 μ L/min) to minimize rebinding.
- Association Time: 180 seconds.
- Dissociation Time: 600 seconds (critical for high-affinity binders to see the slope).^{[1][2]}

3. Regeneration:

- Use 10 mM Glycine-HCl pH 2.0 or 2.5.[1][2]
- Validation: Ensure baseline returns to 0 ± 5 RU after regeneration.[1][2]

4. Data Analysis:

- Fit to a 1:1 Langmuir binding model.[1][2]
- Quality Control: The value should be of .[1][2]

Protocol B: Competitive Binding Assay (Cell-Based)

Objective: Verify that the conjugation of 4-OHT has not destroyed the antibody's ability to bind TfR1 on live cells.[1][2]

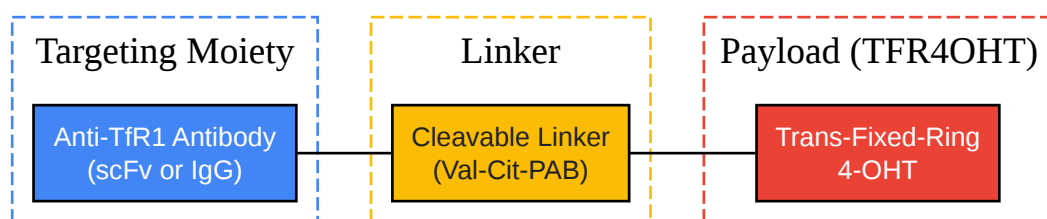
- Cells: Use TfR1-overexpressing line (e.g., MDA-MB-231 or MCF-7).[1][2]
- Tracer: Fluorescently labeled Holo-Transferrin (Tf-FITC).[1][2]
- Competitor: Your TfR-4OHT conjugate (serial dilutions).
- Method:
 - Incubate cells at 4°C (to prevent internalization) with fixed Tf-FITC (10 nM) + varying [Conjugate].
 - Analyze via Flow Cytometry (Mean Fluorescence Intensity).[1][2]
- Validation: Plot IC50. If the conjugate binds TfR1 effectively, it will displace Tf-FITC, reducing the signal.[1][2]

Part 5: Advanced Hypothesis – The "Perfect" Conjugate[1][2]

Combining the two concepts (**TFR4OHT** chemical + TfR1 targeting) offers a novel therapeutic hypothesis:

The "Fixed-Ring" Payload Strategy: Standard 4-OHT conjugates may suffer from isomerization to the weak agonist cis-isomer during synthesis or metabolism.[1][2]

- Proposal: Conjugate the **TFR4OHT** (Trans-Fixed-Ring) molecule to the Anti-TfR1 antibody.
- Benefit: This ensures that 100% of the payload delivered to the cancer cell nucleus remains in the potent anti-estrogenic trans conformation, potentially increasing therapeutic index.[1][2]



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Figure 2: Conceptual design of a **TFR4OHT**-Antibody Drug Conjugate (ADC).

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